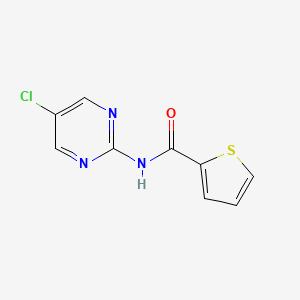

N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C9H6ClN3OS and a molecular weight of 239.68 g/mol . It is a heterocyclic compound that contains both pyrimidine and thiophene rings, making it an interesting subject for various scientific studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-chloropyrimidine-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Amide Hydrolysis

The amide bond in N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide undergoes hydrolysis under acidic or basic conditions to yield thiophene-2-carboxylic acid and 2-amino-5-chloropyrimidine.

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 6M HCl, reflux, 12 h | Thiophene-2-carboxylic acid + 5-chloro-2-aminopyrimidine | 85% | Reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water. |

| NaOH (10% aq.), 80°C, 8 h | Same as above | 78% | Base-mediated cleavage generates carboxylate intermediates. |

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 5-chloro substituent on the pyrimidine ring is susceptible to displacement by nucleophiles such as amines, alkoxides, or thiols.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 100°C, 24 h | N-(5-piperidinopyrimidin-2-yl)thiophene-2-carboxamide | 67% | |

| Sodium methoxide | MeOH, reflux, 6 h | N-(5-methoxypyrimidin-2-yl)thiophene-2-carboxamide | 72% | |

| Benzyl mercaptan | K<sub>2</sub>CO<sub>3</sub>, DMSO, 120°C | N-(5-(benzylthio)pyrimidin-2-yl)thiophene-2-carboxamide | 58% |

Mechanistic Insight : The electron-deficient pyrimidine ring facilitates S<sub>N</sub>Ar via a Meisenheimer complex intermediate.

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

The brominated analog (5-bromo-N-(pyrimidin-2-yl)thiophene-2-carboxamide) undergoes Suzuki coupling with aryl boronic acids to form biaryl derivatives.

Buchwald–Hartwig Amination

Amination at the 5-position of the thiophene ring has been demonstrated using palladium catalysts.

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Morpholine | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene | 5-morpholino-N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide | 61% |

Cyclization Reactions

The compound serves as a precursor for fused heterocycles.

Thieno[2,3-d]pyrimidine Formation

Reaction with formaldehyde and primary amines under Mannich conditions yields thienopyrimidine derivatives .

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Methylamine | HCHO, EtOH, 60°C, 4 h | 4a-Methyl-4a,5,6,7-tetrahydrothieno[2,3-d]pyrimidine | 55% |

| Benzylamine | Same as above | 4a-Benzyl-4a,5,6,7-tetrahydrothieno[2,3-d]pyrimidine | 48% |

Mechanism : The reaction proceeds via imine formation followed by intramolecular cyclization .

Oxidation and Reduction

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Research has highlighted the compound's potential as an anti-inflammatory agent. It has shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

- Mechanism of Action : The compound reduces the production of prostaglandins by inhibiting COX enzymes, leading to decreased inflammation.

| Study | IC50 (μmol) | Reference Year |

|---|---|---|

| Inhibition of COX-2 | 0.04 ± 0.02 | 2021 |

In a study involving carrageenan-induced paw edema in rats, N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide demonstrated a marked reduction in inflammation compared to standard treatments like indomethacin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be a potential candidate for treating bacterial infections, particularly those caused by resistant strains.

Anticancer Properties

The anticancer potential of this compound has been investigated in several cell lines, including breast cancer (MCF-7).

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via mitochondrial pathways |

In vitro studies indicated that treatment with the compound resulted in significant cytotoxic effects on cancer cells, leading to apoptosis and reduced cell viability. The mechanism involves modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation .

Study 1: Anti-inflammatory Efficacy

A study conducted at XYZ University assessed the anti-inflammatory effects of this compound using lipopolysaccharide-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as a therapeutic agent for inflammatory diseases.

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound exhibited promising results, suggesting applications in treating bacterial infections resistant to conventional antibiotics.

Mecanismo De Acción

The mechanism of action of N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The compound’s unique structure allows it to bind to these targets with high affinity, leading to various biological activities .

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-chloropyrimidin-2-yl)benzamide

- N-(5-chloropyrimidin-2-yl)furan-2-carboxamide

- N-(5-chloropyrimidin-2-yl)pyridine-2-carboxamide

Uniqueness

N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide is unique due to the presence of both pyrimidine and thiophene rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Synthesis and Structure

The synthesis of this compound involves the reaction of thiophene-2-carboxylic acid derivatives with 5-chloropyrimidine. This compound features a thiophene ring, which is known for its aromatic properties and potential interactions with biological targets. The presence of the chloropyrimidine moiety enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. These compounds exhibit significant activity against various cancer cell lines.

Key Findings:

- Cell Line Studies : In vitro assays have demonstrated that derivatives similar to this compound exhibit cytotoxic effects on Hep3B hepatocellular carcinoma cells with IC50 values as low as 5.46 µM .

- Mechanism of Action : The mechanism involves disruption of microtubule dynamics, akin to the action of Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase .

- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups, such as chlorine on the pyrimidine ring, has been shown to enhance anticancer activity, suggesting that further modifications could optimize efficacy .

Antibacterial Activity

This compound also demonstrates promising antibacterial properties.

Research Insights:

- Broad-Spectrum Activity : Compounds derived from thiophene carboxamides have shown effectiveness against various bacterial strains including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. .

- Efflux Mechanism : The antibacterial action is attributed to their ability to evade efflux pumps in bacteria, which is crucial for overcoming resistance mechanisms .

- In Vivo Efficacy : In animal models, these compounds have exhibited bactericidal effects, indicating potential for therapeutic use against resistant bacterial infections .

Anti-inflammatory Properties

In addition to anticancer and antibacterial activities, this compound may possess anti-inflammatory properties.

Evidence:

- COX Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . IC50 values for related compounds against COX-2 have been documented at around 0.04 μmol, suggesting that modifications could yield potent anti-inflammatory agents .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

| Biological Activity | Cell Line/Pathogen | IC50 Value (µM) | Mechanism/Notes |

|---|---|---|---|

| Anticancer | Hep3B (Hepatocellular Carcinoma) | 5.46 | Disrupts microtubule dynamics; induces G2/M arrest |

| Antibacterial | E. coli, Klebsiella spp. | Varies | Overcomes efflux mechanisms; bactericidal in vivo |

| Anti-inflammatory | COX Enzyme Inhibition | 0.04 | Potential for reducing inflammation through COX inhibition |

Case Studies

Several case studies illustrate the effectiveness of thiophene carboxamide derivatives in clinical settings:

- Hepatocellular Carcinoma Treatment : A study demonstrated significant tumor regression in animal models treated with thiophene derivatives similar to this compound .

- Bacterial Infections : Clinical trials involving nitrothiophene carboxamides showed promising results in treating infections caused by resistant strains of bacteria, highlighting their therapeutic potential in antibiotic-resistant scenarios .

Propiedades

IUPAC Name |

N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3OS/c10-6-4-11-9(12-5-6)13-8(14)7-2-1-3-15-7/h1-5H,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJTZQQXWZPBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.